molecular formula C16H26O6 B8608863 1,1-Di-tert-butyl 2-ethyl cyclopropane-1,1,2-tricarboxylate

1,1-Di-tert-butyl 2-ethyl cyclopropane-1,1,2-tricarboxylate

Cat. No. B8608863
M. Wt: 314.37 g/mol
InChI Key: WNCHXZPLLLESFD-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

To a THF (200 mL) solution of t-BuOK (11.4 g, 102 mmol) at −30° C. was added slowly di-tert-butyl malonate (20 g, 92.6 mmol). The internal temperature was maintained between −30° C. and −10° C. After 30 min, ethyl 2,3-dibromopropanoate (29 g, 111.1 mmol) was added. The cooling bath was removed. After 1.5 h, the reaction mixture was cooled to −10° C. for addition of t-BuOK (11.4 g, 102 mmol). The cooling mixture was removed and the mixture was stirred overnight. The solution was evaporated and the residue was extracted with ethyl acetate (600 mL), dried and purified by CombiFlash (PE:EA=15:1) to afford 1,1-di-tert-butyl 2-ethyl cyclopropane-1,1,2-tricarboxylate (18 g, 62%). 1H NMR (300 MHz, CDCl3): δ 1.34-1.51 (t, J=7.2 Hz, 3H), 1.54-1.56 (d, J=4.4 Hz, 18H), 1.58-1.60 (m, 1H), 1.90-1.94 (m, 1H), 2.52-2.57 (m, 1H), 4.21-4.31 (m, 2H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[C:7]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])(=[O:16])[CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].Br[CH:23]([CH2:29]Br)[C:24]([O:26][CH2:27][CH3:28])=[O:25]>C1COCC1>[C:8]1([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])([C:7]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:29][CH:23]1[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC(C(=O)OCC)CBr
Step Two
Name
Quantity
11.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was maintained between −30° C. and −10° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
After 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The cooling mixture was removed
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (600 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by CombiFlash (PE:EA=15:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(C(C1)C(=O)OCC)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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